REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:17])=[O:10]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
185.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3-4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 45° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure below 45° C. to a volume of approximately 750 mL
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 10-30° C.
|
Type
|
ADDITION
|
Details
|
add dichloromethane (2.5 L)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase to dryness under reduced pressure below 45° C.
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 516.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |